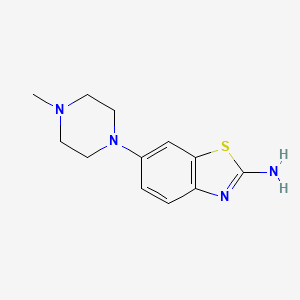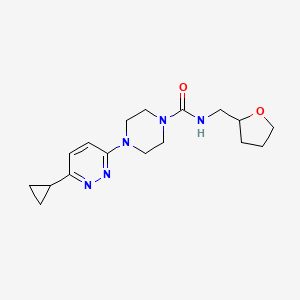
4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which are structurally related to the compound of interest, involves a multi-step process. Starting with 5-bromo-2-fluorobenzaldehyde, cyclization with guanidine carbonate occurs, followed by a series of reactions including treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to produce 6-bromo-2-iodoquinazoline. This intermediate then reacts with piperazine and (2-fluoropyridin-3-yl)boronic acid in the presence of Pd(PPh3)2Cl2 to form 6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline. Subsequent treatment with various arylisocyanates or arylisothiocyanates yields the final carboxamide or carbothioamide derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using a combination of analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), infrared spectroscopy (IR), and mass spectrometry. Elemental analysis further corroborates the chemical structure of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by cyclization, halogenation, palladium-catalyzed cross-coupling, and isocyanate or isothiocyanate treatment. These reactions are crucial for constructing the quinazoline core and attaching the piperazine moiety, which is a common feature in this class of compounds. The final step involves the introduction of the aryl group through the reaction with arylisocyanates or arylisothiocyanates, which forms the carboxamide or carbothioamide functional group .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide" are not detailed in the provided papers, the related compounds synthesized in the study exhibit properties that allow for their evaluation as antimicrobial agents. The compounds' purity and yield are optimized for potential pharmaceutical applications, and their antimicrobial activity is tested in vitro against various bacterial and fungal strains. Some of the synthesized derivatives demonstrate promising antimicrobial activity, which suggests that similar compounds could also possess significant biological properties .
The second paper describes a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor. This process involves acylation of 4-aminopyridine with N,N'-carbonyldiimidazole, followed by deprotection and salt formation to yield the final product with high purity and in a 53% overall yield. This synthesis is relevant as it provides insight into the preparation of piperazine-1-carboxamide derivatives, which could be analogous to the synthesis of the compound of interest .
Scientific Research Applications
Medicinal Chemistry Applications
This compound, due to its complex structure, is likely involved in the synthesis of pharmaceuticals targeting various diseases. Compounds with similar structures have been explored for their potential as inhibitors or receptor antagonists in the treatment of conditions such as cancer, neurological disorders, and cardiovascular diseases.
For instance, analogues of σ receptor ligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have been designed for therapeutic and/or diagnostic applications in oncology, indicating the role of structurally complex piperazine derivatives in developing potential cancer therapies (Abate et al., 2011).
Organic Synthesis and Chemical Properties
The detailed chemical structure suggests its use in organic synthesis, particularly in the development of novel compounds with potential biological activity. The presence of cyclopropyl and tetrahydrofuran rings, along with the piperazine moiety, indicates its utility in creating structurally diverse and biologically active molecules. Research into the synthesis of polyamides containing different nucleobases like uracil and adenine showcases the versatility of such compounds in polymer chemistry, further hinting at the broad applications of this compound in material science as well (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-17(18-12-14-2-1-11-24-14)22-9-7-21(8-10-22)16-6-5-15(19-20-16)13-3-4-13/h5-6,13-14H,1-4,7-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTKAYPUIIZPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
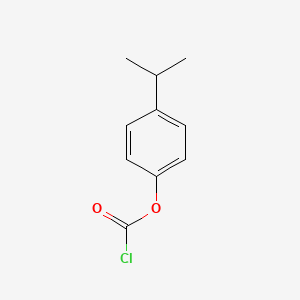
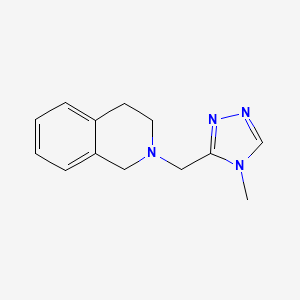
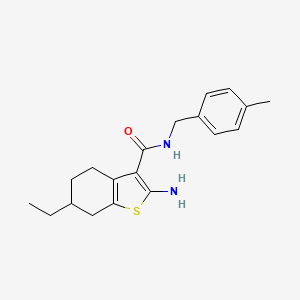
![N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2525078.png)
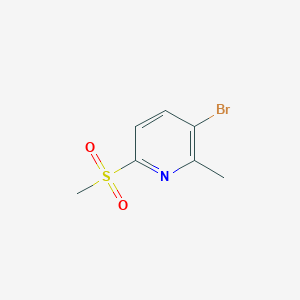
![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
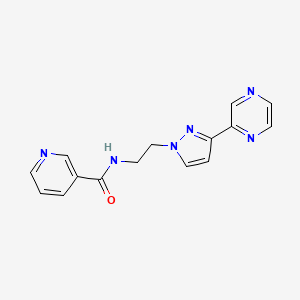
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)
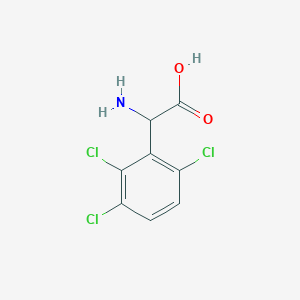
![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)
